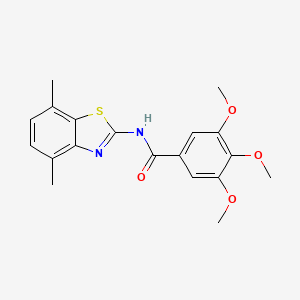

![molecular formula C17H21NO2 B6417181 N-[2,6-bis(propan-2-yl)phenyl]furan-2-carboxamide CAS No. 451513-29-4](/img/structure/B6417181.png)

N-[2,6-bis(propan-2-yl)phenyl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

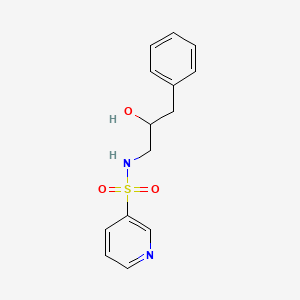

“N-[2,6-bis(propan-2-yl)phenyl]furan-2-carboxamide” is an organic compound . It’s a complex molecule with a furan ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with isopropyl groups .

Molecular Structure Analysis

The molecular structure of “N-[2,6-bis(propan-2-yl)phenyl]furan-2-carboxamide” consists of a furan ring, a carboxamide group, and a phenyl ring substituted with isopropyl groups . The exact 3D structure would require more specific information or computational modeling to determine.Mecanismo De Acción

Target of Action

It is known that this compound is a type ofhydrolysis stabilizer . Hydrolysis stabilizers are typically used to prevent the degradation of various polymers, particularly under harsh conditions such as high temperatures, humidity, and acidic or alkaline environments .

Mode of Action

The mode of action of N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide involves its interaction with the hydrolysis products of polymers. Specifically, it reacts with the carboxylic acid or water produced during hydrolysis, thereby preventing the self-catalyzed hydrolytic degradation of the polymer .

Biochemical Pathways

Given its role as a hydrolysis stabilizer, it can be inferred that it influences the pathways related to the degradation and stability of polymers .

Result of Action

The primary result of the action of N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide is the increased lifespan of many polymers, especially under harsh conditions such as high temperatures, humidity, and acidic or alkaline environments . By preventing self-catalyzed hydrolytic degradation, it enhances the hydrolysis resistance and hydrolysis stability performance of these materials .

Action Environment

The efficacy and stability of N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide are influenced by environmental factors. It is particularly effective in harsh conditions such as high temperatures, humidity, and acidic or alkaline environments . These are the conditions under which polymers are most susceptible to hydrolytic degradation, and thus where this compound can provide the most benefit .

Propiedades

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-11(2)13-7-5-8-14(12(3)4)16(13)18-17(19)15-9-6-10-20-15/h5-12H,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMUWTWCNWCDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B6417117.png)

![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)

![3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6417141.png)

![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6417155.png)

![1-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B6417161.png)

![2-[8-(dimethylamino)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6417173.png)

![1-(3-chlorophenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6417177.png)

![1-[2-(methylsulfanyl)benzoyl]-4-phenylpiperazine](/img/structure/B6417178.png)